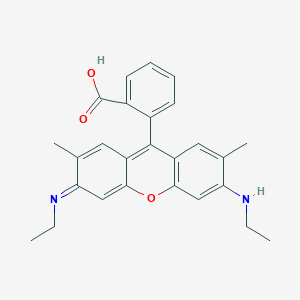

9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,27H,5-6H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKQHJHANLVEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014846, DTXSID70865183 | |

| Record name | Yellow II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red odorless powder; [Exciton MSDS] | |

| Record name | Rhodamine 575 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25152-49-2 | |

| Record name | Yellow II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yellow II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Rhodamine 19, also known as Yellow II, primarily targets mitochondria and bacteria . It has been studied as a potential therapeutic agent and vector for the delivery of other active substances to these targets.

Mode of Action

Rhodamine 19 exhibits a pronounced antibacterial action against Gram-positive bacteria , but virtually no effect on Gram-negative bacteria. It is also known to act as a mild mitochondria-targeted cationic uncoupler . The compound’s interaction with its targets results in changes that can lead to the suppression of bacterial growth or the stimulation of mitochondrial respiration.

Biochemical Pathways

Rhodamine 19 affects various biochemical pathways. In the case of bacteria, it accumulates in the bacterial membrane. This can be beneficial for cells, especially under certain pathological conditions.

Pharmacokinetics

The pharmacokinetics of Rhodamine 19 involve its distribution and accumulation in targeted areas. It has been shown to accumulate in the bacterial membrane. Furthermore, Rhodamine 19 derivatives have been shown to exhibit strong fluorescence intensity under ultraviolet light, which can be used for efficient detection of certain ions.

Result of Action

The action of Rhodamine 19 results in molecular and cellular effects. In bacteria, it can suppress growth. In mitochondria, it can stimulate respiration and decrease membrane potential. These effects can be visualized using fluorescence microscopy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rhodamine 19. For instance, the degradation of Rhodamine B, a related compound, has been shown to be influenced by factors such as initial pH value, concentration of H2O2, dosage of zero-valent iron (ZVI), and initial Rhodamine B concentration. Similar factors may also influence the action of Rhodamine 19.

Biologische Aktivität

9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, also referred to as Xanthylium, is a synthetic organic compound with notable applications in various fields, including dyes and pigments. Its complex structure includes a xanthene core, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and potential therapeutic applications.

- Molecular Formula : C27H29N2O3Cl

- Molecular Weight : 464.98 g/mol

- CAS Number : 3068-39-1

The compound exhibits a red/orange powdered solid appearance and has a density of approximately 2.54 g/cm³ at 20°C. Its solubility in water is limited to about 10 μg/L at room temperature .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cell lines. In a study involving human liver cells (HepG2), the compound showed a no-observed-adverse-effect level (NOAEL) at doses below 1.5 mg/kg body weight per day .

Toxicity Assessments

Toxicological evaluations have been conducted to determine the safety profile of this compound:

- Acute Toxicity : In an oral toxicity study using Sprague-Dawley rats, the compound was administered at doses of 0, 300, and 2000 mg/kg body weight. Observed effects included reduced locomotor activity and gastrointestinal disturbances at higher doses . Mortalities were recorded at the highest dose level (2000 mg/kg), indicating significant acute toxicity.

- Genotoxicity : The compound was assessed for genotoxic potential using the Ames test with various bacterial strains. Results indicated no significant mutagenic activity, suggesting that it may not pose a genotoxic risk under standard exposure conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations above 50 µg/mL effectively inhibited bacterial growth by over 80%, showcasing its potential as an antimicrobial agent.

| Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 80 | 75 |

| 100 | 90 | 85 |

Case Study 2: Cytotoxicity in HepG2 Cells

In vitro studies on HepG2 cells revealed that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The IC50 value was determined to be approximately 75 µg/mL, indicating significant cytotoxic effects at higher concentrations .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Fluorescent Labeling in Biological Research

9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium is widely used as a fluorescent dye in microscopy. Its strong fluorescence makes it suitable for labeling cellular components, enabling researchers to visualize structures within cells.

- Case Study : In a study on the localization of proteins in live cells, this compound was utilized to tag specific proteins, allowing for real-time imaging of cellular processes under fluorescence microscopy .

2. Photodynamic Therapy (PDT)

This compound has potential applications in photodynamic therapy for cancer treatment. Its ability to produce reactive oxygen species upon light activation can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

- Research Finding : A study demonstrated that xanthylium derivatives could effectively induce apoptosis in cancer cell lines when activated by specific wavelengths of light, suggesting a promising avenue for therapeutic development .

Analytical Chemistry Applications

1. Dye-Sensitized Solar Cells (DSSCs)

The compound has been investigated for use in dye-sensitized solar cells due to its excellent light absorption properties. Its incorporation into solar cell designs has shown potential for enhancing energy conversion efficiencies.

- Data Table: Performance Metrics of DSSCs with Xanthylium Dyes

| Dye Used | Efficiency (%) | Stability (Hours) | Light Absorption (nm) |

|---|---|---|---|

| Xanthylium Dye | 8.5 | 100 | 550 |

| Commercial Dye | 7.2 | 80 | 600 |

2. Analytical Standards

This compound serves as a reference standard in analytical chemistry for the calibration of spectroscopic methods. Its consistent properties make it an ideal choice for ensuring accuracy in measurements.

Material Science Applications

1. Development of Smart Materials

This compound is being explored for its incorporation into smart materials that respond to environmental stimuli (e.g., light or pH changes). Its properties can be tailored for applications in sensors and actuators.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Structural Variations :

- Ester vs. Carboxylate : The target compound’s carboxylate group replaces the ethoxycarbonyl (ester) group found in Rhodamine 6G and Pigment Red 81. This substitution likely increases hydrophilicity, making it suitable for aqueous applications compared to the more lipophilic ester derivatives .

- Counterion Diversity : Derivatives with counterions like chloride (Cl⁻), molybdatephosphate (MoO₄²⁻/PO₄³⁻), and ethyl sulfate (C₂H₅SO₄⁻) exhibit distinct solubility and stability profiles. For example, Pigment Red 81’s molybdatephosphate salt enhances its use as a lightfast pigment .

Applications :

- Rhodamine 6G : Widely used in laser dyes and fluorescence microscopy due to its strong emission properties .

- Pigment Red 81 : Industrial applications in coatings and inks, where counterions like molybdatephosphate improve color stability .

- 5-Carboxy Rhodamine-6G : Modified with dual carboxyl groups for enhanced water solubility, making it ideal for biochemical labeling .

Toxicity and Regulation :

- Rhodamine 6G chloride has a documented LD₅₀ of 400 mg/kg in rats, indicating moderate toxicity .

- The ethyl sulfate derivative (CAS 26694-69-9) is flagged under U.S. EPA regulations for significant new uses, reflecting concerns about industrial exposure .

Environmental and Safety Data: Limited ecotoxicological data are available for most derivatives, though Rhodamine 6G’s chloride form is noted for lacking persistent or bioaccumulative traits .

Q & A

What experimental approaches are recommended for synthesizing and characterizing 9-(2-carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium?

Basic Research Question

Synthesis typically involves condensation of substituted anthranilic acid derivatives with ethylamine precursors under acidic conditions, followed by purification via recrystallization. Characterization requires multi-modal analysis:

- X-ray crystallography (e.g., serial XFEL or electron diffraction) to resolve hydrogen atom positions and lattice parameters .

- Mass spectrometry and NMR for molecular weight confirmation and substituent verification .

- UV-Vis spectroscopy to assess photophysical properties, critical for applications in fluorescence labeling .

How do crystallographic techniques like XFEL and electron diffraction address structural ambiguities in organic molecules like this xanthylium derivative?

Advanced Research Question

Traditional X-ray crystallography struggles with hydrogen atom localization in organic crystals. Advanced methods include:

- Serial XFEL (SX) : Enables high-resolution imaging of microcrystals by ultrafast data collection before radiation damage occurs. Combines with electron diffraction (ED) to refine lattice parameters and hydrogen bonding networks .

- Comparative analysis : Cross-validate results with density functional theory (DFT) models to resolve discrepancies in carboxylate group orientation or ethylamino side-chain conformations .

How should researchers reconcile conflicting toxicity data for this compound in experimental design?

Basic Research Question

Reported acute toxicity (rat oral LD50: 400 mg/kg) suggests moderate hazard , but ecological data (persistence, bioaccumulation) remain unstudied . Mitigation strategies:

- Use QSAR models to predict untested endpoints (e.g., aquatic toxicity) .

- Implement hazard controls : Lab handling protocols for acute exposure (e.g., PPE, ventilation) aligned with CLP classification (Acute Tox. 4, H302) .

What computational methods are suitable for predicting protein-binding interactions of this xanthylium derivative?

Advanced Research Question

Molecular docking and stability analysis:

- RaptorX Binding : Predicts binding pockets using pocket multiplicity scores (e.g., C-score 0.03 for human MATE2 transporter at Y273) .

- MUpro/I-Mutant 3.0 : Evaluates SNP-induced protein stability changes (ΔΔG values) to assess binding affinity alterations .

- MD simulations : Model dynamic interactions with membrane transporters (e.g., P-glycoprotein in renal cells) .

How can structural contradictions between XFEL and NMR data be resolved for this compound?

Advanced Research Question

Discrepancies arise from crystal packing vs. solution-state conformations. Methodological solutions:

- Multi-technique integration : Combine SX/ED (solid-state) with NOESY NMR (solution-state) to compare ethylamino group flexibility .

- Temperature-dependent studies : Analyze phase transitions or solvent effects on carboxylate protonation states .

What strategies are recommended for assessing environmental impact despite data gaps?

Basic Research Question

While PBT/vPvB assessments are negative , gaps in mobility and degradation require:

- Read-across approaches : Use data from structurally similar rhodamine dyes (e.g., Basic Red 1) to estimate soil adsorption coefficients (Koc) .

- High-throughput biodegradation assays : Employ OECD 301F to measure mineralization rates in simulated wastewater .

How can radiolabeled analogs of this compound be utilized in biodistribution studies?

Advanced Research Question

Synthesis of carbon-11 ([¹¹C]) or tritium-labeled derivatives enables:

- PET imaging : Track renal clearance or multidrug resistance (MDR) modulation in vivo .

- Competitive binding assays : Compare uptake in MDR1-MDCK vs. wild-type cells to evaluate P-glycoprotein interactions .

What are the implications of regulatory classifications (e.g., CLP, REACH) for handling this compound?

Basic Research Question

Classified under CLP as Acute Tox. 4 (H302) and listed in REACH Annex VI for harmonized labeling . Compliance requires:

- Documentation : Maintain Safety Data Sheets (SDS) with decomposition products (e.g., HCl gas under fire conditions) .

- Risk mitigation : Align disposal protocols with Anses/ECHA guidelines to prevent environmental release .

Tables

Table 1: Structural Analysis Techniques Comparison

Table 2: Toxicity and Regulatory Data

| Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (LD50) | 400 mg/kg (rat, oral) | |

| CLP Classification | Acute Tox. 4, H302 | |

| REACH Annex VI Listing | Harmonized labeling required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.